

NCI-006 Mechanism of Action: A Comparative Cross-Validation

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Compound of Interest		
Compound Name:	NCI-006	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the lactate dehydrogenase (LDH) inhibitor, **NCI-006**, with alternative therapeutic strategies. The focus is on the cross-validation of its mechanism of action through supporting experimental data, offering a valuable resource for researchers in oncology and metabolic therapies.

Introduction to NCI-006

NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[1] It targets both LDHA and LDHB isoforms, playing a key role in the conversion of pyruvate to lactate.[1] By inhibiting LDH, NCI-006 disrupts the metabolic pathway known as the Warburg effect, where cancer cells predominantly produce energy through glycolysis even in the presence of oxygen. This inhibition leads to a reduction in lactate production, an increase in oxidative stress, and ultimately, apoptosis in cancer cells.[1] [2] Preclinical studies have demonstrated its efficacy in various cancer models, including pancreatic cancer and Ewing sarcoma.[1][2]

Comparative Analysis of LDH Inhibitors

To objectively evaluate the performance of **NCI-006**, a comparative analysis with other known LDH inhibitors is presented below. The data summarizes their inhibitory concentrations (IC50) against LDH and cancer cell lines.



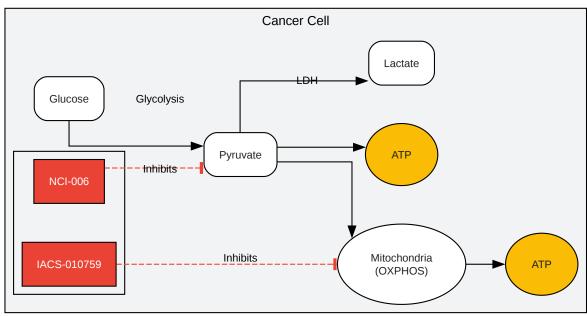
Inhibitor	Target(s)	LDHA IC50	LDHB IC50	Cell Line Proliferati on IC50	Cancer Type	Referenc e
NCI-006	LDHA/LDH B	0.06 μΜ	0.03 μΜ	~100 nM - 1 μM	Ewing Sarcoma	[1]
NCI-737	LDHA/LDH B	~100 nM (LDH inhibition)	~100 nM (LDH inhibition)	100 nM - 1 μM	Ewing Sarcoma	[2]
GSK28378 08A	LDHA/LDH B	2.6 nM	43 nM	400 nM - >30 μM	Various	[3][4][5]
(R)-GNE- 140	LDHA/LDH B	3 nM	5 nM	0.8 μM (IDH1 mutant)	Chondrosa rcoma	[6][7]
FX-11	LDHA	Κ _i = 8 μΜ	-	27 - 32 μΜ	Prostate Cancer	[8][9][10]

Synergistic Combination Therapy: NCI-006 and IACS-010759

A significant finding in the preclinical evaluation of **NCI-006** is its synergistic anti-tumor effect when combined with IACS-010759, a potent inhibitor of mitochondrial complex I.[1][11][12] Cancer cells often exhibit metabolic plasticity, allowing them to switch between glycolysis and oxidative phosphorylation (OXPHOS) to survive therapeutic interventions.[11] While **NCI-006** effectively blocks glycolysis, some cancer cells can compensate by upregulating mitochondrial respiration.[11] IACS-010759 targets this escape mechanism by inhibiting OXPHOS.[13][14] [15][16][17] The dual blockade of both major energy production pathways has been shown to lead to a more profound and sustained tumor growth inhibition in vivo.[11][12]



Synergistic Action of NCI-006 and IACS-010759





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References

• 1. NCI-006 | LDH Inhibitor | MedChemExpress [medchemexpress.eu]



- 2. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 12. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Facebook [cancer.gov]
- 15. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials PMC [pmc.ncbi.nlm.nih.gov]
- 16. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
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